molecular formula C17H16N4O2 B2429404 (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035021-45-3

(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2429404
CAS No.: 2035021-45-3
M. Wt: 308.341
InChI Key: WMCMVSNVUMTDND-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a chemical compound of significant interest for research into the modulation of nicotinic acetylcholine receptors (nAChRs). With a molecular formula of C17H16N4O2 and a molecular weight of 308.33 g/mol, this acrylamide derivative is provided as a high-purity material for scientific investigation. This compound is structurally related to other well-studied furan-2-yl-acrylamide derivatives, which have been identified in published research as highly selective positive allosteric modulators (PAMs) of the α7 nicotinic receptor subtype . Research on these analogous compounds suggests potential for exploring neurological pathways, with studies indicating they may influence anxiety-like behavior and produce anti-neuropathic pain activity in preclinical models, effects that are mediated through potentiation of α7 nAChRs . The mechanism of action for this class of compounds involves enhancing the function of the α7 receptor without directly activating it, offering a nuanced tool for probing receptor function and signal transduction . Furthermore, acrylamide-containing compounds are increasingly explored in medicinal chemistry for their potential antiparasitic activities, highlighting the versatility of this chemical scaffold in diverse research areas . This product is intended for research purposes as a pharmacological tool to further elucidate the role of nAChRs in the central nervous system and to investigate potential therapeutic pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-12-14(11-20-21)17-13(4-2-8-18-17)10-19-16(22)7-6-15-5-3-9-23-15/h2-9,11-12H,10H2,1H3,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMVSNVUMTDND-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H18_{18}N4_{4}O2_{2}

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyrazole and furan have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli
(E)-3-(furan...)>50Resistant Strains

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that similar acrylamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The interaction of the furan and pyrazole moieties with cellular targets is believed to play a crucial role in this activity.

Case Study: Anticancer Evaluation

In a study assessing the cytotoxic effects of related compounds on cancer cell lines, it was found that certain modifications to the pyrazole ring significantly enhanced the anticancer potency. For example, a derivative with a sulfonamide group exhibited much lower IC50_{50} values compared to its counterparts lacking this functionality .

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The furan and pyrazole rings may inhibit enzymatic activity, while the acrylamide moiety could facilitate binding to target proteins, influencing their function.

Enzyme Inhibition Studies

Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to reduced growth rates in pathogenic organisms .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide
Molecular Formula : C18H18N4O2
Molecular Weight : 318.36 g/mol

The compound features a furan ring, a pyridine moiety, and a pyrazole structure, which contribute to its diverse chemical reactivity and biological activities.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various modifications and functionalizations, making it useful in the development of new materials and catalysts.

Research has indicated that this compound exhibits several promising biological activities:

Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives containing furan and pyrazole rings have demonstrated cytotoxic effects against lung (A549), colon (HT29), and breast cancer (MCF7) cells. The proposed mechanism involves apoptosis induction and cell cycle arrest through interaction with specific molecular targets such as enzymes or receptors .

Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. It is believed that the presence of the furan and pyrazole moieties enhances its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Anticancer Research : A study published in Molecular Cancer Therapeutics reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications leading to compounds like (E)-3-(furan-2-yl)-N-methylacrylamides could enhance therapeutic efficacy.
  • Antimicrobial Studies : Research conducted on related compounds indicated strong antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this framework .
  • Inflammation Models : Experimental models have shown that furan-containing compounds can reduce inflammatory markers in vivo, supporting further exploration into their therapeutic use for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:

Amidation : Reacting acryloyl chloride with an amine precursor (e.g., (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

Coupling Reactions : Optimizing coupling steps using catalysts like palladium (for cross-couplings) or bases like potassium carbonate to enhance regioselectivity .

Purification : Employing techniques such as column chromatography or recrystallization to isolate the product. High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (>95%) .

  • Key Conditions : Temperature control (0–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 acryloyl chloride:amine) are essential to minimize side reactions (e.g., hydrolysis or polymerization) .

Q. How should researchers characterize the stereochemical configuration and purity of this acrylamide derivative?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. The (E)-configuration of the acrylamide double bond is verified by coupling constants (J = 15–16 Hz for trans protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₆N₄O₂) and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation and absolute stereochemistry if crystalline forms are obtainable .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay models (e.g., enzyme inhibition vs. cellular cytotoxicity)?

  • Experimental Design :

Dose-Response Profiling : Perform IC₅₀ determinations in both enzyme-based (e.g., kinase assays) and cell-based (e.g., MTT assays) systems to identify off-target effects .

Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out rapid degradation in cellular assays .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target vs. non-target proteins, explaining discrepancies .

  • Case Study : If cellular cytotoxicity is observed without enzyme inhibition, investigate mitochondrial toxicity via JC-1 staining or ROS detection .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties without compromising bioactivity?

  • Approaches :

  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with absorption/permeability data to prioritize derivatives with balanced lipophilicity (logP 2–3) .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 inhibition risks. For example, reducing molecular weight (<500 Da) improves bioavailability .
  • Free Energy Perturbation (FEP) : Simulate modifications (e.g., substituting furan with thiophene) to retain target binding while enhancing solubility .

Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can this be mitigated during formulation?

  • Degradation Pathways :

  • The acrylamide group undergoes acid-catalyzed hydrolysis to form carboxylic acid and amine byproducts. NMR tracking (e.g., loss of α,β-unsaturated proton signals) confirms degradation .
    • Stabilization Strategies :

Prodrug Design : Mask the acrylamide as an ester or carbamate, which hydrolyzes selectively in target tissues .

pH Buffering : Formulate with citrate buffer (pH 6–7) to minimize acid exposure .

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